4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group at the 4-position and a butanoic acid moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid side chain. One common method involves the reaction of hydrazine with 3-methyl-2-butanone to form 3-methyl-1H-pyrazole. This intermediate is then reacted with 4-bromobutanoic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-pyrazole-4-carboxylic acid
- 4-Amino-1H-pyrazole-3-carboxylic acid
- 5-Amino-1H-pyrazole-4-carboxylic acid
Uniqueness
4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butanoic acid side chain enhances its solubility and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(4-amino-3-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4,9H2,1H3,(H,12,13) |
InChI Key |
SYXAZSLETJUAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCCC(=O)O |
Origin of Product |
United States |
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